molecular formula C8H5NOS B1406192 Benzo[d]isothiazole-5-carbaldehyde CAS No. 1187243-11-3

Benzo[d]isothiazole-5-carbaldehyde

Cat. No. B1406192
M. Wt: 163.2 g/mol
InChI Key: UMRIHFYJENTDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isothiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H5NOS and a molecular weight of 163.2 g/mol. It appears as a light yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of benzo[d]isothiazoles has seen significant advancements between 2010 and October 2023 . The most commonly used strategy for preparing benzo[d]isothiazoles employs nitrogen and sulfur pre-functionalized phenyl rings as building blocks . An alternative pathway for the isothiazole ring synthesis uses only a nitrogen-preloaded substrate . A visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides has been realized efficiently under metal- and photocatalyst-free conditions .


Molecular Structure Analysis

The molecular structure of Benzo[d]isothiazole-5-carbaldehyde consists of a benzo[d]isothiazole core with a carbaldehyde functional group. The benzo[d]isothiazole core contains two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .


Chemical Reactions Analysis

The chemical reactions involving Benzo[d]isothiazole-5-carbaldehyde are typically catalyzed by light and involve the cyclization of 2-haloaryl isothiocyanates and isocyanides . The reaction mechanism was explored by several preliminary experiments involving reactive intermediate, free radical inhibitors, and corresponding photoelectric spectra .


Physical And Chemical Properties Analysis

Benzo[d]isothiazole-5-carbaldehyde is a light yellow to yellow powder or crystals . It has a molecular weight of 163.2 g/mol.

Scientific Research Applications

Formation and Isolation in Chemical Reactions

Benzo[d]isothiazole-5-carbaldehyde has been studied for its role in the formation and isolation of benzisothiazole rings in chemical reactions. For instance, the reaction of certain ligands with hydroxylamine hydrochloride in the presence of potassium acetate resulted in the formation of compounds containing a benzo[d]isothiazole ring, as demonstrated by single-crystal X-ray diffraction studies. This indicates its potential use in synthesizing complex chemical structures (Fierro et al., 2006).

Spectroscopic Properties and DFT Studies

Benzo[d]isothiazole derivatives have been characterized by their spectroscopic properties and density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structure and chemical properties of these compounds, which can be applied in various scientific and technological fields (Chen, 2016).

Synthesis of Carbonyl Compounds

This compound has been used in the synthesis of aldehydes or ketones from amines via transaminations. This method is noted for its wide applications and high yields, demonstrating the compound's versatility in organic synthesis (Calō et al., 1972).

Potential Non-Linear Optical Applications

Research has explored the synthesis of novel benzo[d]isothiazole derivatives for potential non-linear optical applications. This involves the modification of these compounds at specific positions to create molecules with desired electronic properties, which can be used in advanced optical technologies (Hrobárik et al., 2004).

Synthesis and Biological Evaluation

Benzo[d]isothiazole derivatives have been synthesized and evaluated for their potential biological activities. While some studies have found that certain derivatives do not exhibit antiviral or antimicrobial activity, their marked cytotoxicity against human lymphocytes and inhibitory effects on leukemia cell lines highlight their potential in medical research and drug development (Vicini et al., 2003).

Molecular Rearrangements

The compound's behavior in molecular rearrangements has been studied, revealing insights into the equilibrium positions and structural isomerization under certain conditions. This knowledge is important for designing chemical reactions and understanding the behavior of similar compounds under different conditions (L'abbé et al., 1990).

Ionic Liquid Promoted Reactions

Ionic liquid-promoted reactions involving benzo[d]isothiazole derivatives have been disclosed, providing an environmentally friendly and efficient method for synthesizing complex organic molecules. This approach is significant for green chemistry and sustainable practices in chemical synthesis (Li et al., 2015).

Future Directions

The future directions for Benzo[d]isothiazole-5-carbaldehyde could involve further exploration of its applications in various fields such as medicinal chemistry and catalysis . The development of novel synthetic methodologies could contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles .

properties

IUPAC Name

1,2-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRIHFYJENTDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isothiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]isothiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Benzo[d]isothiazole-5-carbaldehyde
Reactant of Route 3
Benzo[d]isothiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Benzo[d]isothiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Benzo[d]isothiazole-5-carbaldehyde
Reactant of Route 6
Benzo[d]isothiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.